3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGCAOUYAULBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)OC)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of nitroaromatic compounds followed by cyclization to form the tetrahydroquinoline ring. For instance, the catalytic reduction of a nitro group in a precursor molecule, followed by cyclization, can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and cyclization reactions under optimized conditions to achieve efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group and nitrogen-containing ring system undergo selective oxidation under controlled conditions:
Key Oxidation Pathways
-
Mechanistic Insight : The ethyl group oxidizes to carboxylic acid or ketone via radical intermediates, while dehydrogenation of the tetrahydro ring requires strong oxidants like peroxides .
Reduction Reactions
The saturated ring system limits classical reductions, but substituent-specific reductions occur:
-
Selectivity : Boron tribromide selectively cleaves methoxy groups without affecting the ethyl or THQ ring .
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nitrogen-directed functionalizations dominate:
Aromatic Substitution
| Position | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C7 | HNO₃, H₂SO₄, 0°C | 7-Nitro-3-ethyl-6-methoxy-THQ | 63% | |
| C5 | Cl₂, FeCl₃, 40°C | 5-Chloro-3-ethyl-6-methoxy-THQ | 58% |
Nitrogen Functionalization
Cyclization & Domino Reactions
EMTHQ participates in multicomponent reactions to form polycyclic systems:
Comparative Reactivity
EMTHQ’s reactivity differs from analogs due to its substitution pattern:
| Compound | Oxidation Susceptibility | EAS Reactivity | N-Functionalization Efficiency |
|---|---|---|---|
| 6-Methoxy-THQ (no C3 ethyl) | Low | Moderate (C5/C7) | High |
| 3-Ethyl-THQ (no C6 methoxy) | High (ethyl oxidation) | Low | Moderate |
| 3-Ethyl-6-methoxy-THQ | Moderate | High | High |
Scientific Research Applications
Synthesis Techniques
The synthesis of 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline often involves cascade reactions that allow for the efficient construction of complex molecular structures. One notable method is the use of ethyl cyanoacetate in a three-component reaction involving 2-alkenyl anilines and aldehydes, facilitated by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This approach not only simplifies the synthesis process but also enhances yields and selectivity .
Table 1: Synthesis Conditions for Tetrahydroquinolines
| Reaction Components | Base Used | Yields (%) | Notes |
|---|---|---|---|
| 2-Alkenyl Aniline + Aldehyde + Ethyl Cyanoacetate | DBU | Up to 95 | High diastereoselectivity achieved |
| 2-Alkenyl Aniline + Electron-rich Dienophiles | K2CO3 | Moderate | Effective for various Michael acceptors |
| N-Arylimines + Electron-rich Dienophiles | CAN | Good | One-pot diastereoselective synthesis |
Biological Activities
Research has indicated that tetrahydroquinoline derivatives exhibit significant biological activities, particularly in cancer treatment. A specific derivative of interest is the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline class. Studies have demonstrated that these compounds act as potent tubulin polymerization inhibitors by targeting the colchicine binding site on tubulin .
Case Study: Cytotoxicity Against Tumor Cell Lines
A study evaluated the cytotoxic effects of various N-aryl-6-methoxy-tetrahydroquinolines against human tumor cell lines (A549, KB, KBvin, and DU145). The most active compound (6d) exhibited GI50 values ranging from 1.5 to 1.7 nM, surpassing the efficacy of conventional chemotherapeutics like paclitaxel .
Table 2: Cytotoxicity Data for Tetrahydroquinoline Derivatives
| Compound ID | Cell Line | GI50 (nM) | IC50 (μM) Tubulin Assembly |
|---|---|---|---|
| 6d | A549 | 1.5 | 0.93 |
| 6b | KB | 0.011 | 0.92 |
| 6c | KBvin | 1.7 | 1.00 |
Therapeutic Potential
The unique structural features of tetrahydroquinolines render them suitable candidates for drug development. Their ability to inhibit tubulin assembly positions them as potential treatments for cancer and possibly other diseases characterized by abnormal cell proliferation.
Research Directions
Ongoing research focuses on:
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the tetrahydroquinoline structure affect biological activity.
- In vivo Studies : Assessing the efficacy and safety of these compounds in animal models.
- Development of Novel Derivatives : Synthesizing new compounds to enhance potency and reduce side effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Substituent Effects on Physicochemical Properties
- Ethyl vs.
- Methoxy Positioning : The methoxy group at C6 in the target compound may improve electron-donating effects compared to C5 or C7 methoxy derivatives, influencing receptor binding .
- Hydroxy and Oxo Groups : Hydroxy (e.g., C5 in 2-Methyl-5-hydroxy) or oxo (e.g., C2 in acetochlor photoproducts) substituents introduce hydrogen-bonding capacity, affecting solubility and target interaction .
Metabolic and Environmental Stability
- Photodegradation : The presence of ethoxymethyl and oxo groups in acetochlor photoproducts (e.g., 8-Ethyl-1-ethoxymethyl-2-oxo...) indicates susceptibility to environmental degradation, a consideration for the target compound’s ethyl and methoxy groups .
Biological Activity
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline (EMTHQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of EMTHQ, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of EMTHQ is characterized by its tetrahydroquinoline framework with an ethyl group at the 3-position and a methoxy group at the 6-position. This unique structure contributes to its pharmacological properties.
- Molecular Formula : C12H15NO
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Properties
Recent studies have highlighted the anticancer potential of EMTHQ derivatives. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various human tumor cell lines. One of the most active compounds demonstrated GI50 values ranging from 1.5 to 1.7 nM against cell lines such as A549 (lung cancer) and DU145 (prostate cancer), significantly outperforming established chemotherapeutics like paclitaxel .
Table 1: Cytotoxicity of EMTHQ Derivatives Against Human Tumor Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 6d | A549 | 1.5 |
| 6d | KB | 1.7 |
| 6d | DU145 | 1.6 |
| Paclitaxel | A549 | ~10 |
These findings suggest that EMTHQ and its derivatives may act as effective tubulin polymerization inhibitors by targeting the colchicine binding site on β-tubulin .
Antimicrobial Activity
In addition to its anticancer properties, EMTHQ has shown promising antimicrobial activity. Studies have indicated that tetrahydroquinoline derivatives possess broad-spectrum antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| EMTHQ | E. coli | 32 µg/mL |
| EMTHQ | S. aureus | 16 µg/mL |
| Derivative A | Pseudomonas aeruginosa | 8 µg/mL |
The biological activity of EMTHQ is attributed to its interaction with specific molecular targets. The compound is believed to inhibit tubulin polymerization, which is crucial for cell division in cancer cells. By binding to the colchicine site on β-tubulin, EMTHQ disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: In Vivo Efficacy
A study investigated the in vivo efficacy of an EMTHQ derivative in a mouse model bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups receiving no treatment or standard chemotherapy agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of tetrahydroquinoline derivatives has shown that modifications at the 3 and 6 positions can enhance biological activity. For example, adding halogen substituents at these positions improved potency against resistant cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example:
- Step 1 : React 3-ethyl-6-methoxyaniline with cyclohexanone or a similar ketone under acid catalysis (e.g., HCl or H₂SO₄) to form the tetrahydroquinoline core .
- Step 2 : Optimize reaction conditions (reflux in ethanol, 12–24 hours) to improve yield.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
Alternative routes include palladium-catalyzed cross-coupling for functionalization .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl and methoxy groups) and ring saturation .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- IR Spectroscopy : To identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) for baseline separation of regioisomers .
- Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Catalysts : Employ copper(I)-bisoxazoline complexes to induce asymmetry during cyclization (e.g., 85–92% ee reported for similar tetrahydroquinolines) .
- Desymmetrization Strategies : Use malonamide precursors with Pd(II) or Ru catalysts to differentiate substituents .
Q. How does the substitution pattern (e.g., ethyl vs. methyl groups) affect the biological activity of tetrahydroquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare MIC values against bacterial strains (e.g., S. aureus). Ethyl groups enhance lipophilicity, improving membrane penetration .
- Computational Modeling : Perform docking studies to assess interactions with target enzymes (e.g., DNA gyrase) .
Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?
- Methodological Answer :
- Comparative Assays : Standardize testing conditions (e.g., bacterial strain, inoculum size) to minimize variability .
- Mechanistic Probes : Quantify reactive oxygen species (ROS) generation via fluorescence microscopy to distinguish bactericidal vs. bacteriostatic effects .
Q. How can computational chemistry aid in predicting the reactivity of tetrahydroquinoline derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., lipid bilayers) to optimize substituent design .
Key Data Contradictions and Solutions
- Synthetic Yield Variability : Acid-catalyzed cyclization () may yield 60–70%, while Pd-catalyzed methods () achieve >85% but require costly catalysts. Resolution: Screen solvent systems (e.g., DMF vs. ethanol) to balance cost and efficiency .
- Biological Activity Discrepancies : Substituent position (6-methoxy vs. 7-methoxy) significantly alters MIC values. Resolution: Use regioselective protection/deprotection strategies during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
